1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

Description

Chemical Identity and Nomenclature

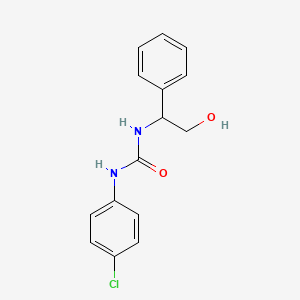

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is formally identified by the Chemical Abstracts Service number 338962-97-3, establishing its unique position in chemical databases worldwide. The compound's molecular formula C₁₅H₁₅ClN₂O₂ reflects its composition of fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. With a molecular weight of 290.74 to 290.75 grams per mole, this compound demonstrates the substantial molecular mass typical of substituted phenylurea derivatives.

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea, which systematically describes the substitution pattern on the central urea core. The MDL number MFCD01316031 serves as an additional identifier in chemical databases. The compound's Simplified Molecular Input Line Entry System representation is O=C(NC(C1=CC=CC=C1)CO)NC2=CC=C(Cl)C=C2, providing a standardized method for computational representation of its structure.

The structural architecture of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea features two distinct aromatic systems connected through a central urea linkage. The first aromatic component consists of a 4-chlorophenyl group, where the chlorine atom occupies the para position relative to the urea attachment point. The second aromatic system comprises a phenyl group attached to a two-carbon chain bearing a hydroxyl functional group, creating a 2-hydroxy-1-phenylethyl substituent.

Historical Development and Discovery Context

The development of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea occurs within the broader historical context of phenylurea chemistry, which has evolved significantly since the mid-twentieth century. Phenylurea compounds have been recognized as important chemical entities since their initial identification as efficient molecules for various applications, including their roles as herbicides and in organic synthesis. The parent compound N-Phenylurea, with Chemical Abstracts Service number 64-10-8, was established as a fundamental building block for this chemical class.

Research into substituted phenylureas gained momentum in the 1970s when scientists identified benzoylurea derivatives as effective inhibitors of chitin biosynthesis in insects. This discovery opened new avenues for pesticide development and highlighted the importance of structural modifications to the basic phenylurea scaffold. The systematic exploration of various substituents on the phenyl rings and the urea nitrogen atoms has led to the synthesis of numerous derivatives, including 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea.

The specific compound 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea represents part of ongoing research efforts to understand structure-activity relationships within the phenylurea family. Studies have demonstrated that the presence of lipophilic substituents and specific ring substitution patterns significantly influence the biological and chemical properties of these compounds. The systematic investigation of phenylurea derivatives has revealed that compounds with three or four carbon chain substituents can exhibit uncoupling properties, while specific ring substitutions affect inhibitory activities.

Position Within Urea Derivative Classifications

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea occupies a specific position within the extensive classification system of urea derivatives, particularly within the phenylurea subclass. Phenylurea compounds are characterized by the presence of at least one phenyl group attached to a nitrogen atom of the central urea moiety, creating the fundamental amino-N-phenylamide structure. This structural motif serves as the defining feature that unites diverse compounds within this chemical family.

The compound belongs to the category of disubstituted ureas, where both nitrogen atoms of the central urea group bear organic substituents. This distinguishes it from monosubstituted ureas, such as the simpler N-(4-Chloro-2-hydroxyphenyl)urea, and from unsubstituted urea itself. The disubstituted nature of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea places it among the more complex members of the urea derivative family, allowing for greater structural diversity and potentially enhanced biological activity.

Within the phenylurea classification, 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea can be further categorized based on its specific substitution pattern. The presence of a chlorine atom in the para position of one phenyl ring classifies it among halogenated phenylureas, a subgroup known for enhanced biological activity and altered physicochemical properties compared to non-halogenated analogs. Related compounds in this category include various chlorinated phenylurea derivatives, such as 4-Chlorophenylurea and other chlorinated variants.

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary | Urea Derivatives | Central urea functional group (-NH-CO-NH-) |

| Secondary | Phenylurea Compounds | At least one phenyl group attached to urea nitrogen |

| Tertiary | Disubstituted Phenylureas | Both nitrogen atoms bear organic substituents |

| Quaternary | Halogenated Phenylureas | Contains halogen atom(s) on aromatic ring(s) |

| Specific | Hydroxylated Disubstituted Phenylureas | Contains both halogen and hydroxyl functional groups |

The hydroxyl group present in the 2-hydroxy-1-phenylethyl substituent adds another layer of classification, placing this compound among hydroxylated phenylurea derivatives. This functional group introduces additional hydrogen bonding capabilities and altered solubility characteristics compared to non-hydroxylated analogs. The combination of both chlorine and hydroxyl functional groups creates a unique chemical profile that distinguishes 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea from simpler phenylurea derivatives.

Comparative analysis with related compounds reveals the structural relationships within this chemical family. For instance, 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea represents a more heavily halogenated analog, while compounds such as 1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea demonstrate the incorporation of heterocyclic aromatic systems. These structural variations highlight the extensive possibilities for modification within the phenylurea framework and the specific position occupied by 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea within this diverse chemical landscape.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXAZRJZGFAGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has identified 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea as a potential anticancer agent. A study demonstrated that derivatives of urea compounds exhibit significant inhibition of cancer cell proliferation, particularly against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The compound showed IC50 values comparable to established drugs like sorafenib, indicating its potential as a therapeutic candidate .

Case Study:

In a comparative study, the compound was evaluated alongside other urea derivatives for their antiproliferative effects. The results indicated that modifications in the phenyl rings significantly enhanced anticancer efficacy, emphasizing the importance of structural optimization in drug design .

| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes and diseases such as glaucoma and metabolic disorders. Inhibition of hCA II can lead to therapeutic benefits, making this compound a candidate for further drug development .

Study Findings:

The binding interactions between the compound and hCA II were characterized, revealing a significant reduction in enzyme activity upon treatment with this urea derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea. In vitro evaluations against bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated promising growth inhibition .

Key Findings:

- Compounds similar to this urea derivative exhibited moderate antibacterial effects.

- Specific derivatives showed outstanding growth inhibition rates against resistant strains like Acinetobacter baumannii, suggesting potential applications in treating bacterial infections .

Synthesis and Structural Insights

The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea typically involves coupling reactions that yield high yields of the desired product. The structural characteristics play a crucial role in determining the biological activity of these derivatives.

Synthesis Overview:

The compound can be synthesized through various methods involving isocyanates and amines, yielding products with varying degrees of purity and yield depending on the reagents used .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the presence of chlorine and hydroxyl groups in the structure of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | Chlorine, Hydroxyl groups | Anticancer, Enzyme inhibition |

| 3-(3-chlorophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Chlorine only | Moderate anticancer |

| 3-(3-bromophenyl)-1-(2-hydroxy-1-phenylethyl)urea | Bromine instead of Chlorine | Lower stability |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved in its mechanism of action include binding to the active site of the enzyme or receptor, leading to conformational changes that affect the protein’s function.

Comparison with Similar Compounds

- 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea

- 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea

- 1-(4-Bromophenyl)-3-(2-hydroxy-1-phenylethyl)urea

Uniqueness: 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is unique due to the presence of both a chlorophenyl group and a hydroxy-phenylethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 288.75 g/mol. The presence of a chlorophenyl group and a hydroxy-phenylethyl moiety contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of urea compounds, including 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea, exhibit significant antimicrobial properties. A study evaluated several urea derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | Acinetobacter baumannii | 94.5 |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Staphylococcus aureus | 75.0 |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Escherichia coli | 82.0 |

The biological activity of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is primarily attributed to its ability to inhibit specific enzymes or receptors. The compound interacts with molecular targets by binding to active sites or allosteric sites, which prevents substrate binding and subsequent catalytic activity.

In particular, the compound has been shown to inhibit calcium release-activated calcium (CRAC) channels by specifically targeting ORAI1, which is crucial for various cellular functions including immune response modulation .

Study on CRAC Channel Inhibition

A notable study identified 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea as a potent inhibitor of CRAC channels in HEK293 cells. The compound was found to inhibit calcium influx with an IC50 value significantly lower than other tested compounds, indicating its potential for therapeutic applications in conditions where CRAC channel activity is dysregulated .

Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of urea derivatives against multi-drug resistant strains. The findings revealed that the compound exhibited remarkable inhibition against Acinetobacter baumannii, a pathogen notorious for its resistance to antibiotics. This highlights the compound's potential as a lead candidate for drug development in combating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea, and how can reaction efficiency be validated?

- Methodological Answer: The compound can be synthesized via carbamate intermediates under reflux conditions (e.g., acetonitrile at 65°C with DABCO as a catalyst, as in ). Efficiency is validated using HPLC to monitor reaction progress and quantify yield. Purity is confirmed via melting point analysis and NMR spectroscopy (¹H/¹³C) to detect residual solvents or unreacted starting materials.

Q. How can the structural configuration of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea be confirmed experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD parameters (e.g., R factor = 0.068, data-to-parameter ratio = 16.6) from analogous urea derivatives ( ) can guide experimental setups. Complementary techniques like FT-IR and Raman spectroscopy validate functional groups (e.g., urea carbonyl stretch at ~1650–1700 cm⁻¹).

Q. What preliminary biological assays are suitable for assessing the compound’s bioactivity?

- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For mechanistic insights, use enzyme inhibition assays targeting kinases or proteases (e.g., serine protease inhibition studies, as suggested by ). Dose-response curves (IC₅₀ calculations) and control comparisons (e.g., known inhibitors) ensure reliability.

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced binding affinity?

- Methodological Answer: Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serine proteases ( ). Quantum mechanical/molecular mechanical (QM/MM) simulations refine binding poses. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What experimental strategies address discrepancies in bioactivity data across different studies?

- Methodological Answer: Cross-validate using orthogonal assays (e.g., fluorescence-based protease assays vs. chromogenic substrates). Statistical tools like ANOVA or principal component analysis (PCA) identify outliers or batch effects ( ). Ensure standardized protocols for cell culture conditions (e.g., passage number, serum concentration) to minimize variability.

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer: Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading ( ). Monitor byproducts via LC-MS and adjust reaction kinetics using Arrhenius plots. Membrane separation technologies (e.g., nanofiltration) can purify the final product ( ).

Q. What advanced characterization techniques resolve ambiguities in the compound’s solid-state behavior?

- Methodological Answer: Use differential scanning calorimetry (DSC) to study polymorph transitions and dynamic vapor sorption (DVS) for hygroscopicity analysis. Pair with synchrotron-based powder X-ray diffraction (PXRD) to detect amorphous content. For stability studies, employ accelerated aging under controlled humidity/temperature .

Methodological Notes

- Data Validation : Always cross-reference spectroscopic data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to confirm assignments.

- Contradiction Management : Use meta-analysis frameworks to reconcile conflicting bioactivity results, incorporating covariates like assay sensitivity and compound solubility .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility and regulatory alignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.